CB1 Functional Inactivity Versus Reference Cannabinoid Agonists
The target compound exhibits EC50 >10,000 nM for agonist activity at mouse CB1 receptor in a cAMP read-out assay [1]. In contrast, JWH-018 and 5F-CUMYL-PINACA—the most widely used reference full agonists—show EC50 values of 102 nM and 0.43 nM, respectively, at human CB1 receptors [2][3]. This represents a >98-fold (vs. JWH-018) to >23,000-fold (vs. 5F-CUMYL-PINACA) reduction in CB1 agonist potency, establishing the target compound as functionally CB1-inactive at concentrations that fully activate the receptor by classical orthosteric agonists.
JWH-018: 102 nM
5F-CUMYL-PINACA: 0.43 nM
| Evidence Dimension | CB1 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 >10,000 nM (mouse CB1, cAMP assay) |
| Comparator Or Baseline | JWH-018: EC50 = 102 nM (human CB1); 5F-CUMYL-PINACA: EC50 = 0.43 nM (human CB1) |
| Quantified Difference | >98-fold lower potency vs. JWH-018; >23,000-fold lower vs. 5F-CUMYL-PINACA |
| Conditions | Mouse CB1 cAMP read-out assay (target) vs. human CB1 FLIPR/β-arrestin assays (comparators) |
Why This Matters
For procurement decisions, this near-complete CB1 inactivity eliminates central psychoactive liability inherent to JWH-018-class and CUMYL-class cannabinoids, enabling peripheral CB2 target engagement studies without CB1-mediated confounds.
- [1] BindingDB. BDBM50429833 (CHEMBL2338178): Agonist activity at mouse CB1 receptor by cAMP read-out assay. EC50 >1.00E+4 nM. View Source
- [2] Wikipedia. JWH-018: EC50 = 102 nM at human CB1 receptors. View Source
- [3] Wikipedia. 5F-CUMYL-PINACA: EC50 = 0.43 nM at human CB1 receptors. View Source
